molecular formula C25H31N B102302 Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- CAS No. 18198-06-6

Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)-

Cat. No. B102302
CAS RN: 18198-06-6
M. Wt: 345.5 g/mol
InChI Key: GWMLIYHWZMOEJW-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)-, also known as U-50,488H, is a kappa-opioid receptor agonist that has been widely studied for its potential therapeutic uses in various fields of medicine.

Mechanism of Action

Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- exerts its effects by binding to and activating kappa-opioid receptors, which are widely distributed throughout the central and peripheral nervous systems. Activation of these receptors leads to the inhibition of neurotransmitter release, resulting in analgesia, sedation, and other effects.
Biochemical and Physiological Effects:
Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, diuresis, and dysphoria. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- for lab experiments is its high potency and selectivity for kappa-opioid receptors, which allows for precise and specific modulation of these receptors. However, Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- also has some limitations, including its potential for producing dysphoric effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)-. One area of interest is the development of novel kappa-opioid receptor agonists with improved pharmacological properties, such as increased potency, solubility, and selectivity. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- on neurotransmitter release and receptor signaling. Additionally, further research is needed to determine the potential therapeutic uses of Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- in various fields of medicine.

Synthesis Methods

The synthesis of Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- involves the condensation of ethyl 3-oxobutanoate with 1,2,3,4-tetrahydroisoquinoline, followed by the reduction of the resulting ketone with sodium borohydride. The final step involves the reaction of the reduced ketone with benzaldehyde in the presence of p-toluenesulfonic acid to yield Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)-.

Scientific Research Applications

Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, addiction treatment, and psychiatric disorders. In pain management, Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- has been shown to produce analgesic effects without the development of tolerance or dependence, making it a promising alternative to traditional opioids. In addiction treatment, Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- has been shown to reduce drug-seeking behavior in animal models of addiction. In psychiatric disorders, Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- has been shown to have anxiolytic and antidepressant effects.

properties

CAS RN

18198-06-6

Product Name

Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)-

Molecular Formula

C25H31N

Molecular Weight

345.5 g/mol

IUPAC Name

11-[(2E)-3,7-dimethylocta-2,6-dienyl]-10,12-dihydro-5H-benzo[d][2]benzazocine

InChI

InChI=1S/C25H31N/c1-20(2)9-8-10-21(3)15-16-26-18-24-13-6-4-11-22(24)17-23-12-5-7-14-25(23)19-26/h4-7,9,11-15H,8,10,16-19H2,1-3H3/b21-15+

InChI Key

GWMLIYHWZMOEJW-RCCKNPSSSA-N

Isomeric SMILES

CC(=CCC/C(=C/CN1CC2=CC=CC=C2CC3=CC=CC=C3C1)/C)C

SMILES

CC(=CCCC(=CCN1CC2=CC=CC=C2CC3=CC=CC=C3C1)C)C

Canonical SMILES

CC(=CCCC(=CCN1CC2=CC=CC=C2CC3=CC=CC=C3C1)C)C

synonyms

6-[(E)-3,7-Dimethyl-2,6-octadienyl]-5,6,7,12-tetrahydrodibenz[c,f]azocine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.